2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine is an organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a naphthylsulfonyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with a naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the naphthylsulfonyl group, making it less versatile in chemical reactions.
4-(2-Naphthylsulfonyl)morpholine: Lacks the methyl groups at positions 2 and 6, which can affect its reactivity and binding properties.
Uniqueness
2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine is unique due to the presence of both the naphthylsulfonyl group and the methyl groups on the morpholine ring
Properties
Molecular Formula |
C16H19NO3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-naphthalen-2-ylsulfonylmorpholine |
InChI |
InChI=1S/C16H19NO3S/c1-12-10-17(11-13(2)20-12)21(18,19)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13H,10-11H2,1-2H3 |
InChI Key |
ZFDCCSJSPIQLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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